Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the aminomethyl and tert-butyl carboxylate groups. Common synthetic routes may include:
Ring-closing metathesis: to form the bicyclic structure.
Aminomethylation: to introduce the aminomethyl group.
Esterification: to attach the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to an amine oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Aminomethyl oxides.
Reduction: Tert-butyl alcohols.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate may be used to study enzyme interactions and protein binding. Its structural complexity allows for the exploration of molecular recognition processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its bicyclic structure, which provides a different spatial arrangement and reactivity compared to its linear counterparts. This structural difference can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEXAXMAYZFDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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